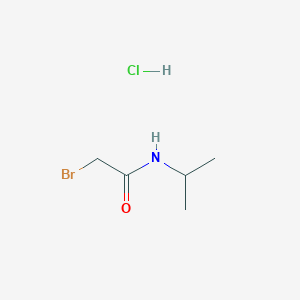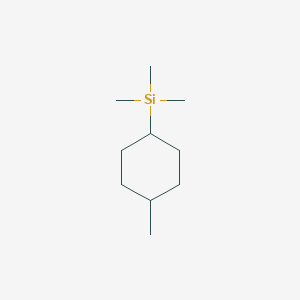
Trimethyl(4-methylcyclohexyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(4-methylcyclohexyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 4-methylcyclohexyl group. This compound is part of the broader class of silanes, which are known for their versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-methylcyclohexyl)silane typically involves the hydrosilylation of 4-methylcyclohexene with trimethylsilane. This reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds with high regioselectivity, yielding the desired product in good yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(4-methylcyclohexyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes, such as triethylsilane, are often used in reduction reactions.
Substitution: Halogenated reagents, such as chlorotrimethylsilane, are commonly employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds with silane by-products.
Substitution: Various organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl(4-methylcyclohexyl)silane finds applications in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is explored for its potential in modifying biomolecules and enhancing their stability.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Trimethyl(4-methylcyclohexyl)silane involves the interaction of the silicon atom with various substrates. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms makes it a valuable reagent in organic transformations. The compound can act as a hydride donor, facilitating reduction reactions, or as a radical initiator in polymerization processes.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: Similar in structure but lacks the cyclohexyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenylsilane: Features a phenyl group in place of the cyclohexyl group.
Uniqueness: Trimethyl(4-methylcyclohexyl)silane is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in selective organic transformations and as a precursor for specialized materials.
Eigenschaften
CAS-Nummer |
103859-33-2 |
|---|---|
Molekularformel |
C10H22Si |
Molekulargewicht |
170.37 g/mol |
IUPAC-Name |
trimethyl-(4-methylcyclohexyl)silane |
InChI |
InChI=1S/C10H22Si/c1-9-5-7-10(8-6-9)11(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
CNUSZXBZUWJKDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)

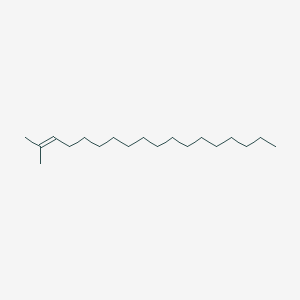
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
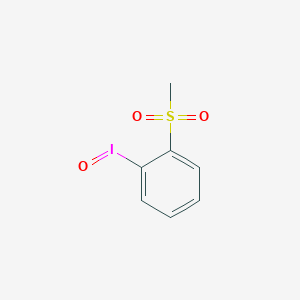
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
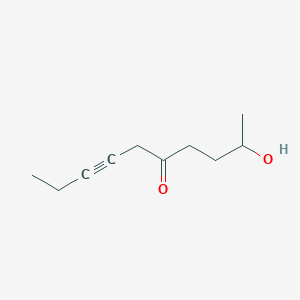
![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
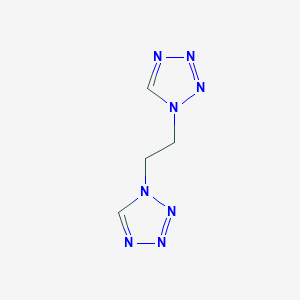
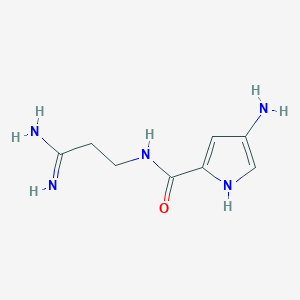
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
